N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse applications in medicinal chemistry and materials science. The compound's structure incorporates a benzothiadiazole moiety, contributing to its electronic properties and reactivity.
This compound can be sourced from various chemical suppliers and databases, including Chemsrc and PubChem, which provide detailed information about its molecular structure, synthesis methods, and applications in research.
The compound can be classified under:
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with benzothiadiazole under controlled conditions.
The molecular structure of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can be described using various structural data.
C1=CC=C(S1)C(C(C(=O)N)O)C2=NC(=S)N=C2S
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is capable of undergoing various chemical reactions due to its functional groups.
The mechanism of action for N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide primarily involves its interaction with biological targets.
Understanding the physical and chemical properties of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is crucial for its application in research.
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several potential applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5